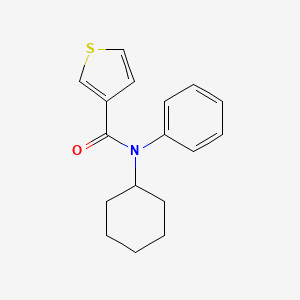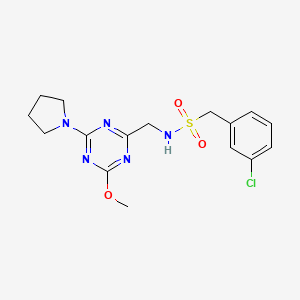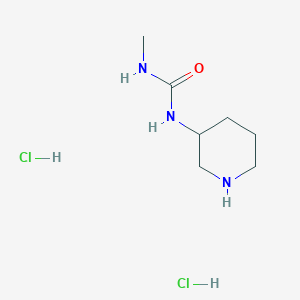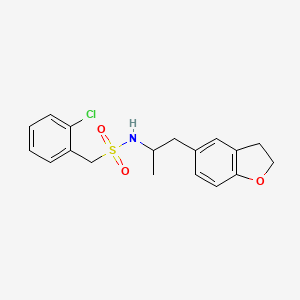
N-cyclohexyl-N-phenylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various techniques such as condensation reactions, substitution reactions, etc .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and the types of chemical reactions it undergoes .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of N-cyclohexyl-N-phenylthiophene-3-carboxamide derivatives, such as those involving arylcarbamothioyl cyclohexanecarboxamide derivatives, are crucial for understanding their structural and chemical properties. These compounds, characterized by various analytical techniques like elemental analyses, IR spectroscopy, and NMR spectroscopy, exhibit unique crystal structures and molecular conformations, such as chair conformations of the cyclohexane ring, demonstrating their potential for diverse scientific applications (Özer et al., 2009).
Catalysis and Chemical Synthesis
N-cyclohexyl-N-phenylthiophene-3-carboxamide derivatives have been explored as intermediates in catalysis and chemical synthesis processes. For example, the selective hydrogenation of phenol to cyclohexanone, an important chemical process, has been achieved using catalysts derived from related structures, highlighting their role in facilitating reactions under mild conditions and offering high selectivity and conversion rates (Wang et al., 2011).
Advanced Materials Development
Compounds containing the cyclohexane structure, like N-cyclohexyl-N-phenylthiophene-3-carboxamide, are integral in developing advanced materials, such as aromatic polyamides. These materials exhibit high inherent viscosities, solubility in polar aprotic solvents, and the ability to form transparent, flexible films. Their high thermal stability makes them suitable for applications requiring materials with excellent mechanical properties and thermal resistance (Hsiao et al., 1999).
Fluorescence Studies and Molecular Interactions
The fluorescence quenching studies of carboxamide derivatives, including N-cyclohexyl-N-phenylthiophene-3-carboxamide, provide insights into molecular interactions and mechanisms. These studies, conducted in various organic solvents, help understand solute-solvent interactions, quenching mechanisms, and the static and dynamic quenching processes. Such research can advance our knowledge of molecular dynamics, interaction forces, and the development of sensors or molecular probes (Patil et al., 2013).
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of N-cyclohexyl-N-phenylthiophene-3-carboxamide have been investigated for their potential anticonvulsant and antitumor activities. Their structural modifications and interactions with biological targets are studied to develop novel therapeutic agents. These studies contribute to understanding the structure-activity relationships and the design of drugs with improved efficacy and specificity for various diseases (Kunda et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
N-cyclohexyl-N-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c19-17(14-11-12-20-13-14)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUZIOASOOKDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-phenylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2864186.png)


![Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2864191.png)
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2864193.png)
![6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2864194.png)

![N-[1-(2-Chloropropanoyl)-3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2864197.png)
![N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2864198.png)
![2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone](/img/structure/B2864200.png)
![3'-(3-Chloro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2864202.png)
![N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2864204.png)